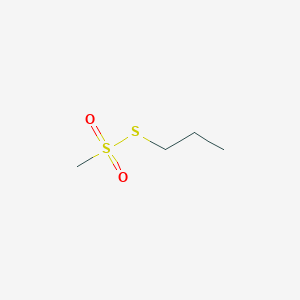

Propyl methanethiosulfonate

描述

Synthesis Analysis

The synthesis of propyl methanethiosulfonate and its analogs involves strategic methodologies, including the reaction of sulfides with methanesulfonyl chloride. Although direct synthesis details for propyl methanethiosulfonate are scarce, studies on methyl and ethyl analogs provide insights into potential synthetic routes. For example, methyl methanethiosulfonate can be obtained from dimethyl sulfoxide and hydrogen chloride, suggesting similar methodologies could be applied for the propyl variant (Tsuchiya, Iriyama, & Umezawa, 1964).

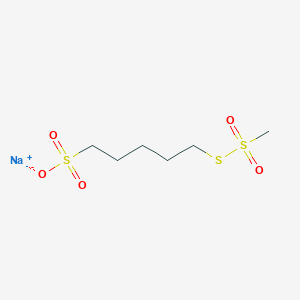

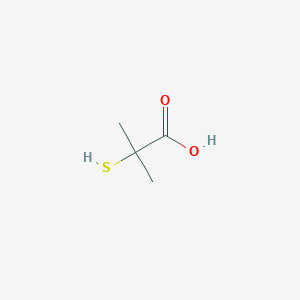

Molecular Structure Analysis

The molecular structure of methyl methanethiosulfonate, a close analog to propyl methanethiosulfonate, has been extensively studied. Investigations into its gas-phase structure reveal a preference for the gauche conformation due to nonbonding and hyperconjugative interactions. These findings could hint at similar structural preferences in propyl methanethiosulfonate (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

Propyl methanethiosulfonate's reactivity and chemical properties can be inferred from related sulfonate esters. For instance, the conversion of methyl-coenzyme M analogs, including ethyl and methyl derivatives, into their respective hydrocarbons highlights the reductive potential of such sulfonates. However, propyl-coenzyme M analogs show no conversion to propane, indicating steric or electronic factors affecting reactivity (Gunsalus, Romesser, & Wolfe, 1978).

Physical Properties Analysis

The physical properties of methanethiosulfonates, including solubility, phase behavior, and thermal stability, are crucial for their application in synthesis and material science. Studies on similar compounds, such as alkylammonium alkanesulfonates, provide valuable insights into the smectic phase behaviors and thermal properties, suggesting that propyl methanethiosulfonate may exhibit unique phase stability and thermal characteristics (Matsunaga & Nishida, 1988).

Chemical Properties Analysis

The chemical behavior of propyl methanethiosulfonate in various reactions, including hydrolysis and oxidation, is an area of significant interest. Studies on the hydrolysis of hydroxypropyl methanethiosulfonates under different pH conditions provide a foundation for understanding the stability and reactivity of propyl methanethiosulfonate in aqueous environments. Such insights are crucial for its application in synthetic chemistry and industrial processes (Mao, Watson, & Dix, 1996).

科学研究应用

Inhibition of Choline Acetyltransferase : Methyl methanethiolsulfonate, a compound similar to propyl methanethiosulfonate, has been found to inhibit choline acetyltransferase by reacting with the thiol group of coenzyme A. This reaction leads to the synthesis of various disulfides and acetyl-CoA inhibitors, indicating potential applications in enzyme inhibition and neurochemistry (Currier & Mautner, 1977).

Cancer Research : Methanethiosulfonate derivatives, including propyl methanethiosulfonate, show potential as scaffolds for the preparation of direct STAT3 inhibitors. Some of these derivatives demonstrate moderate antiproliferative activity on HCT-116 cancer cells, suggesting a role in cancer research and treatment (Gabriele et al., 2014).

Biomaterials and Biosensors : Thiol-reactive thiosulfonate group-containing copolymers can be conjugated with thiol-containing molecules to create redox-responsive hydrogels. This property is valuable in developing biomaterials and biosensors (Arslan, Sanyal, & Sanyal, 2020).

Enzyme Inhibition and Protein Protection : S-methyl methanethiosulfonate (MMTS), a related compound, is known for its ability to trap thiol-disulfide states in proteins and generate additional disulfide bonds in vitro. This characteristic offers new applications in research, pharmaceuticals, and biotechnology, where enzyme inhibition and protein protection are critical (Karala & Ruddock, 2007).

Chemical Structure Analysis : Studies on the molecular and vibrational structure of thiosulfonate S-esters, which include propyl methanethiosulfonate, show distinct vibrational transitions based on the alkyl group's orientation attached to the sulfonylic sulfur atom. This research has implications for understanding the chemical structure and properties of these compounds (Luu, Duus, & Spanget-Larsen, 2013).

属性

IUPAC Name |

1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJPLSCKRFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336155 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl methanethiosulfonate | |

CAS RN |

24387-69-7 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)